molecular formula C18H20N2O5S2 B2801890 2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol CAS No. 2097894-09-0

2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol

Cat. No. B2801890
M. Wt: 408.49
InChI Key: UQCBYUHQRVRICT-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxazole ring, a benzenesulfonamide group, and a thiophen-2-yl group. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Benzenesulfonamide is a type of sulfonamide where the sulfonamide group is directly linked to a benzene ring. Thiophen-2-yl refers to a thiophene, a five-membered ring containing four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The oxazole ring in the compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of these heteroatoms and the double bonds in the ring can have significant effects on the compound’s chemical properties and reactivity.


Chemical Reactions Analysis

Oxazole derivatives are known to undergo a variety of chemical reactions, often involving the substitution of different groups at various positions on the oxazole ring . The specific reactions that this compound might undergo would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, oxazoles are typically stable compounds that are often liquids at room temperature .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

Benzenesulfonamide derivatives, similar to the compound , have been explored for their inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2). For instance, a study by Hashimoto et al. (2002) found that certain sulfonamide derivatives exhibit potent and selective inhibition of COX-2, which is significant in the context of inflammatory diseases and pain management Hashimoto, H., Imamura, K., Haruta, J., & Wakitani, K. (2002). 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors: Enhancement of the selectivity by introduction of a fluorine atom and identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522(1). Journal of Medicinal Chemistry, 45(7), 1511-1517.

Antimicrobial and Material Science Applications

Sulfonamide-based compounds have also shown promise in material science and as antimicrobial agents. A study by Mohamed et al. (2020) demonstrated the use of thiazole azodyes containing sulfonamide moieties for enhancing the UV protection and antimicrobial properties of cotton fabrics, indicating the potential of such compounds in functional textile applications Mohamed, H., Abdel-Wahab, B. F., & Fahmy, H. (2020). Thiazole Azodyes Containing Sulfonamide Moiety for UV Protection and Antimicrobial of Cotton Fabrics. Polycyclic Aromatic Compounds, 42, 195-203.

Future Directions

Oxazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new oxazole derivatives, studying their properties, and exploring their potential applications in medicine and other fields.

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-13-20-16(12-25-13)14-4-6-15(7-5-14)27(22,23)19-11-17(24-9-8-21)18-3-2-10-26-18/h2-7,10,12,17,19,21H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCBYUHQRVRICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol

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